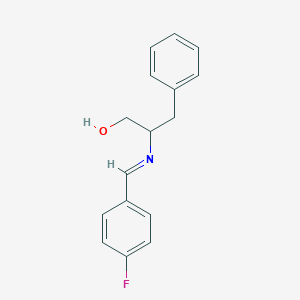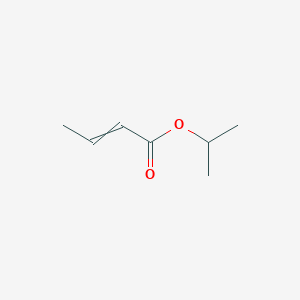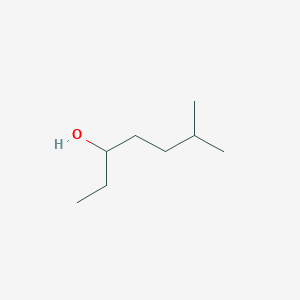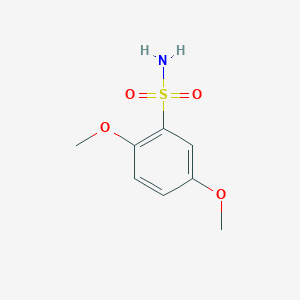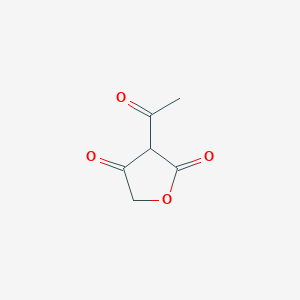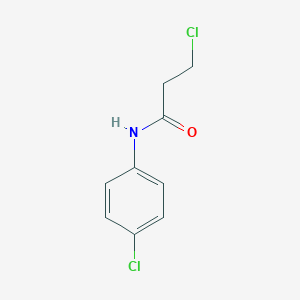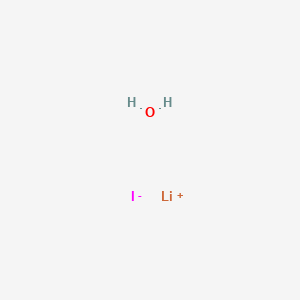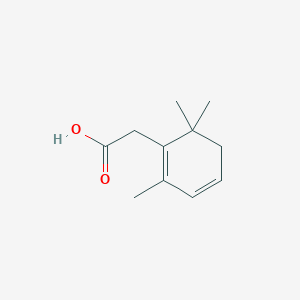
Homosafranic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homosafranic acid (HSA) is a naturally occurring compound that has been found to have various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. HSA is a derivative of safranic acid, which is a component of saffron, a spice that has been traditionally used for medicinal purposes.
作用機序
The mechanism of action of Homosafranic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. Homosafranic acid has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, Homosafranic acid has been found to activate certain transcription factors that are involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
Homosafranic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can protect cells from damage and reduce the risk of chronic diseases. Additionally, Homosafranic acid has been found to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death.
実験室実験の利点と制限
Homosafranic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. Additionally, Homosafranic acid has been found to be relatively safe and non-toxic, which makes it suitable for use in animal and human studies. However, there are also some limitations to using Homosafranic acid in lab experiments. It has been found to be unstable in certain conditions, which can affect its activity. Additionally, the mechanism of action of Homosafranic acid is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on Homosafranic acid. One area of interest is the development of Homosafranic acid-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Homosafranic acid and its potential interactions with other molecules in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of Homosafranic acid in animal and human studies.
合成法
Homosafranic acid can be synthesized from safranic acid using a simple chemical reaction. Safranic acid is first converted into a derivative called 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), which is then reacted with a reducing agent to yield Homosafranic acid. This method of synthesis is relatively simple and can be carried out on a large scale.
科学的研究の応用
Homosafranic acid has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to have antioxidant activity, which can protect cells from damage caused by free radicals. Homosafranic acid has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, Homosafranic acid has been found to have anti-cancer properties, which can inhibit the growth of cancer cells.
特性
CAS番号 |
19355-56-7 |
|---|---|
製品名 |
Homosafranic acid |
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-5H,6-7H2,1-3H3,(H,12,13) |
InChIキー |
PKZYYSWUCZAZLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
正規SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



